(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
Properties
Molecular Formula |
C26H20N2O3S3 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H20N2O3S3/c1-31-18-12-10-17(11-13-18)16-23-25(30)27(26(32)34-23)15-14-24(29)28-19-6-2-4-8-21(19)33-22-9-5-3-7-20(22)28/h2-13,16H,14-15H2,1H3/b23-16- |
InChI Key |
OUSANOFUFYMWFL-KQWNVCNZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the methoxybenzylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Knoevenagel Condensation for Benzylidene Formation
The synthesis of the 5-(4-methoxybenzylidene) group involves a Knoevenagel condensation between 4-methoxybenzaldehyde and a thiazolidin-4-one precursor. This reaction proceeds under microwave irradiation, optimizing both yield and stereoselectivity for the thermodynamically stable Z-isomer.
Key factors:
-
Microwave irradiation accelerates reaction kinetics while maintaining stereochemical control .
-
Piperidine acts as a base catalyst, deprotonating the aldehyde to facilitate nucleophilic attack by the thiazolidinone’s active methylene group .
Sulfur/Nitrogen Displacement Reactions
The 2-thioxo group undergoes nucleophilic substitution with amines to form 2-amino derivatives, a critical step for diversifying biological activity.
Example:
-
Reaction with pyridin-2-amine yields (5Z)-5-(4-methoxybenzylidene)-2-(pyridin-2-yl)amino-1,3-thiazolidin-4-one, a potent kinase inhibitor (IC<sub>50</sub> = 0.028 μM against GSK3α/β) .
Oxidation
The thioxo group (C=S) is oxidized to sulfonyl (C=SO<sub>2</sub>) or sulfinyl (C=SO) derivatives using peroxides or peracids.
Reduction
Selective reduction of the thiazolidinone’s C=N bond using NaBH<sub>4</sub> or LiAlH<sub>4</sub> yields thiazolidine analogs, altering electronic properties.
| Reducing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 25°C, 4 hr | 2-Thioxo-thiazolidine | Prodrug development |
Electrophilic Aromatic Substitution (EAS)
The phenothiazine moiety undergoes EAS at the sulfur-linked aromatic rings, enabling halogenation or nitration.
Methoxy Group Functionalization
The 4-methoxybenzylidene substituent participates in demethylation or O-alkylation reactions to modulate electronic effects.
Cycloaddition and Ring-Opening Reactions
The thiazolidinone core engages in [3+2] cycloadditions with nitrile oxides, forming isoxazoline-thiazolidinone hybrids.
| Dipolarophile | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Benzoyl nitrile oxide | Toluene, 80°C, 12 hr | Isoxazoline-fused thiazolidinone | Anticancer lead compound |
Hydrolysis and Decarboxylation
Under strongly acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis to form mercaptoacetic acid derivatives.
| Conditions | Product | Utility | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 hr | 4-Methoxybenzylidene-mercaptoacetic acid | Intermediate for peptide coupling |
Comparative Reactivity of Structural Analogs
The reactivity profile varies significantly with substituent positions (Table 1):
Scientific Research Applications
Antibacterial Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant antibacterial properties. Specifically, compounds similar to (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
In a study assessing the antibacterial efficacy of related thiazolidinones, it was found that these compounds inhibited bacterial growth with activity indices ranging from 53.84% to 91.66% against E. coli and S. aureus respectively . The presence of electron-withdrawing groups on the aromatic ring significantly enhanced antibacterial activity.
Anticancer Potential
Thiazolidinone derivatives have also been extensively studied for their anticancer properties. The compound is believed to induce apoptosis in cancer cells by inhibiting critical cell cycle proteins such as CDK1/cyclin B . In vitro studies have demonstrated that related compounds effectively inhibit the proliferation of various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells.
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-Iminothiazolidinones | HT29 | 12.5 |
| 2-Arylthiazolidinones | H460 | 8.7 |
| 1,3-Thiazolidinones | Renal adenocarcinoma (769-P) | 15.0 |
Antioxidant Activity
The antioxidant potential of thiazolidinones has been attributed to their ability to scavenge free radicals and reduce oxidative stress. In assays measuring antioxidant capacity, compounds related to (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one exhibited inhibition percentages ranging from 68.8% to 81.8% in ABTS radical cation decolorization assays . This suggests potential applications in preventing oxidative damage in biological systems.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Analogues
Key Observations :
- Electron-Donating Groups : The 4-methoxy group in the target compound enhances solubility compared to hydroxy-substituted analogues (e.g., II and III), which form intramolecular H-bonds .
- Phenothiazine Moiety: Unique to the target compound, this group is associated with antipsychotic activity, contrasting with phenyl or methyl substituents in analogues .
Key Observations :
Physical and Spectral Properties
Table 3: Physical Properties
| Compound | Melting Point (°C) | Spectral Confirmation | Reference |
|---|---|---|---|
| 4a | 252–254 | ¹H NMR, ¹³C NMR, MS | |
| 4b | 234–236 | ¹H NMR, ¹³C NMR, MS | |
| (II) | Not reported | X-ray crystallography | |
| 5c | 251–253 | ¹H NMR, ¹³C NMR |
Key Observations :
- Thiazolidinones with methoxy or benzodioxole substituents (4a, 4b) exhibit higher melting points (234–254°C) than hydroxy analogues, likely due to reduced H-bonding .
- The phenothiazine-propyl chain in the target compound may lower melting points due to steric hindrance, though direct data are lacking.
Biological Activity
The compound (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is a significant pharmacophore in medicinal chemistry. The presence of various substituents on the thiazolidinone core can significantly influence its biological properties. The methoxy group and phenothiazine moiety are noteworthy as they may contribute to the compound's potential therapeutic effects.
Biological Activities
Thiazolidin-4-one derivatives have been extensively studied for their antioxidant , anticancer , anti-inflammatory , antimicrobial , and antidiabetic properties. The specific compound has shown promising biological activities:
- Antioxidant Activity :
- Anticancer Activity :
- Anti-inflammatory Activity :
- Antimicrobial Activity :
- Antidiabetic Activity :
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of various thiazolidinone derivatives:
- A study conducted by Sava et al. synthesized several thiazolidinone derivatives and evaluated their antioxidant activity using DPPH radical scavenging assays. The most active derivative exhibited significant antioxidant capacity compared to vitamin C .
- Another research effort highlighted the synthesis of 2,3-disubstituted thiazolidinones that demonstrated significant antimicrobial activity against multiple bacterial strains, indicating their potential as new antimicrobial agents .
Data Tables
Q & A
Q. What are the key synthetic strategies for preparing (5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one?
Answer: The synthesis typically involves condensation reactions between thiosemicarbazide derivatives and aldehydes under acidic conditions. For example:
- Step 1: React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture .
- Step 2: Introduce the phenothiazine moiety via a propyl linker using 3-oxo-3-(10H-phenothiazin-10-yl)propionaldehyde under reflux conditions .
- Step 3: Recrystallize the product from DMF-ethanol to isolate the Z-isomer.
Key Challenges: Ensuring regioselectivity for the Z-configuration and avoiding side reactions with the phenothiazine nitrogen.
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Answer:
- 1H/13C NMR: Confirm the presence of the methoxybenzylidene proton (δ ~7.5–8.0 ppm) and the thioxo group (δ ~170–180 ppm for C=S). The phenothiazine protons appear as multiplet signals (δ ~6.8–7.3 ppm) .
- FT-IR: Look for absorption bands at ~1650–1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O of methoxy), and ~1150 cm⁻¹ (C=S) .
- UV-Vis: The conjugated system (methoxybenzylidene-phenothiazine) shows a strong absorption band near 300–350 nm .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data for this compound?
Answer:
- DFT Calculations: Optimize the molecular geometry using B3LYP/6-31G(d) to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to identify discrepancies (e.g., tautomerism or solvent effects) .
- TD-DFT: Simulate UV-Vis spectra to correlate electronic transitions with conjugation patterns, resolving ambiguities in λmax values .
Example: A 2019 study used DFT to confirm the Z-configuration of a similar thiazolidinone by matching calculated and experimental NMR shifts .
Q. What crystallographic challenges arise when determining the crystal structure of this compound?
Answer:
- Twinned Crystals: The phenothiazine moiety can induce twinning, complicating data collection. Use SHELXT for structure solution and SHELXL for refinement, leveraging twin law matrices .
- Hydrogen Bonding: Analyze intermolecular interactions (e.g., C-H···O/S) using Graph Set Analysis to understand packing motifs. The methoxy group often participates in C-H···π interactions .
Case Study: A 2012 study resolved hydrogen bonding ambiguities in a hydroxybenzylidene-thiazolidinone derivative using ORTEP-3 for visualization .
Q. How does the phenothiazine substituent influence the compound’s biological activity?
Answer:
- Structure-Activity Relationship (SAR): The phenothiazine core enhances lipophilicity , improving membrane permeability. Its planar structure may intercalate into DNA or inhibit enzymes like acetylcholinesterase .
- Electron-Withdrawing Effects: The 10H-phenothiazine’s sulfur atom stabilizes radical intermediates, potentially contributing to antioxidant or pro-oxidant behavior .
Experimental Design: Compare bioactivity of analogs with/without phenothiazine using in vitro assays (e.g., DPPH for antioxidants, MTT for cytotoxicity).
Data Contradiction Analysis
Q. How should researchers address conflicting yields reported for similar synthetic routes?
Answer:
- Variable Factors: Reaction time, solvent purity, and temperature control significantly impact yields. For example:
- DMF vs. THF: DMF increases reaction rates but may degrade acid-sensitive groups .
- Catalyst Loading: Sodium acetate (2 equiv.) vs. pyrazolidinium ylides (1.2 equiv.) alters intermediate stability .
- Mitigation: Use design of experiments (DoE) to optimize parameters. A 2020 study achieved 75% yield by adjusting stoichiometry (1:1.2 thiosemicarbazide:aldehyde) .
Methodological Recommendations
Q. Recommended Tools for Structural Analysis
| Technique | Application | Reference |
|---|---|---|
| X-ray Crystallography | Absolute configuration determination | |
| HRMS | Molecular ion validation ([M+H]+) | |
| NOESY | Confirm Z/E isomerism via spatial correlations |
Q. Synthetic Optimization Table
| Condition | Yield | Purity | Key Observation |
|---|---|---|---|
| DMF/AcOH, reflux, 2 h | 68% | 95% | High regioselectivity for Z-isomer |
| THF, pyrazolidinium ylide, 8 h | 53% | 89% | Faster but lower yield due to side products |
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
